molecular formula C22H14N2O5 B5315436 2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acid

2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acid

Cat. No. B5315436
M. Wt: 386.4 g/mol
InChI Key: VKFORUYADQLTEV-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acid, also known as NF-κB inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a potent inhibitor of NF-κB, a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival.

Mechanism of Action

The mechanism of action of 2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acid involves the inhibition of 2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acidκB. 2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acidκB is a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival. It is activated by various stimuli such as cytokines, growth factors, and bacterial or viral products. Once activated, 2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acidκB translocates to the nucleus and activates the transcription of various genes involved in inflammation, cell survival, and proliferation. 2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acid inhibits the activation of 2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acidκB by preventing its translocation to the nucleus, thus preventing the transcription of genes involved in inflammation, cell survival, and proliferation.
Biochemical and Physiological Effects:
2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acid has been shown to have various biochemical and physiological effects. It has been found to have anti-cancer effects by inhibiting the activation of 2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acidκB, which is known to be overexpressed in various types of cancer. It has also been shown to have anti-inflammatory effects by inhibiting the activation of 2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acidκB, which plays a crucial role in regulating the immune response and inflammation. In addition, it has been found to have potential applications in the treatment of various diseases such as arthritis, asthma, and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acid has several advantages for lab experiments. It is a potent inhibitor of 2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acidκB, which makes it a valuable tool for studying the role of 2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acidκB in various biological processes. It is also relatively stable and easy to synthesize, which makes it a convenient compound for lab experiments. However, it also has some limitations. It has low solubility in water, which makes it difficult to use in aqueous solutions. In addition, it has potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of 2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acid. One potential direction is the development of more potent and selective inhibitors of 2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acidκB. Another direction is the study of the potential applications of 2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acid in the treatment of various diseases such as cancer, arthritis, asthma, and inflammatory bowel disease. Furthermore, the study of the mechanism of action of 2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acid and its interactions with other proteins involved in the regulation of the immune response and inflammation could provide valuable insights into the development of new therapies for various diseases.

Synthesis Methods

The synthesis of 2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acid is a multistep process that involves the reaction of 2-furylboronic acid with 4-nitrobenzaldehyde in the presence of a palladium catalyst to form 2-{5-(4-nitrophenyl)-2-furyl}vinylboronic acid. The resulting compound is then reacted with 4-chloroquinoline-6-carboxylic acid in the presence of a base to form 2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acid.

Scientific Research Applications

2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of 2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acidκB, a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival. 2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acidκB is known to be overexpressed in various types of cancer, and the inhibition of 2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acidκB has been shown to have anti-cancer effects. 2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acid has also been studied for its potential applications in the treatment of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.

properties

IUPAC Name

2-[(E)-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O5/c25-22(26)19-13-15(23-20-4-2-1-3-18(19)20)7-10-17-11-12-21(29-17)14-5-8-16(9-6-14)24(27)28/h1-13H,(H,25,26)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFORUYADQLTEV-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=N2)/C=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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